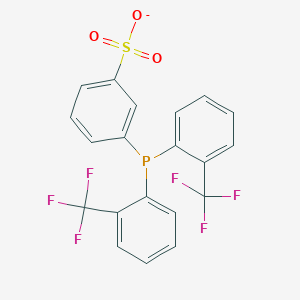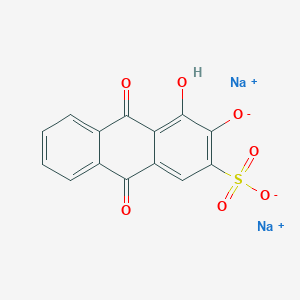
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that features a brominated furan ring attached to a dioxaborinane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the bromination of furan followed by the formation of the dioxaborinane ring. One common method involves the electrophilic substitution reaction between bromobenzene and furan in the presence of an acidic catalyst . The resulting bromofuran can then be reacted with a boronic ester to form the desired dioxaborinane compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent boronation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The brominated furan ring can be oxidized to form corresponding furanones.
Reduction: The bromine atom can be reduced to form the parent furan compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Parent furan compounds.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with specific molecular targets. The brominated furan ring can participate in electrophilic aromatic substitution reactions, while the dioxaborinane moiety can act as a Lewis acid, facilitating various catalytic processes. These interactions can modulate biological pathways and chemical reactions, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromofuran : A simpler brominated furan compound without the dioxaborinane moiety.
- 4-((3-Bromofuran-2-yl)methyl)morpholine : A brominated furan derivative with a morpholine group.
- 1-(3-Bromofuran-2-yl)ethanone : A brominated furan compound with an ethanone group.
Uniqueness
2-(3-Bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry, where the combination of brominated furan and dioxaborinane functionalities can be leveraged for targeted reactions and interactions.
Properties
Molecular Formula |
C9H12BBrO3 |
|---|---|
Molecular Weight |
258.91 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H12BBrO3/c1-9(2)5-13-10(14-6-9)8-7(11)3-4-12-8/h3-4H,5-6H2,1-2H3 |
InChI Key |
BENRBGYIHBXZHC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


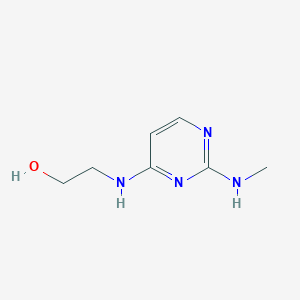

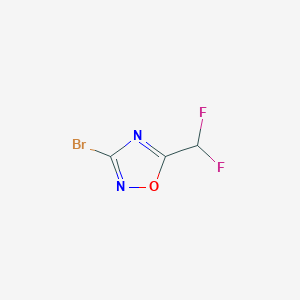
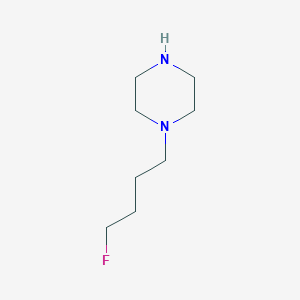

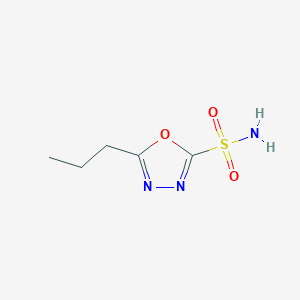
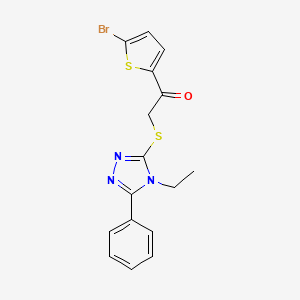

![sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13108461.png)
![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)
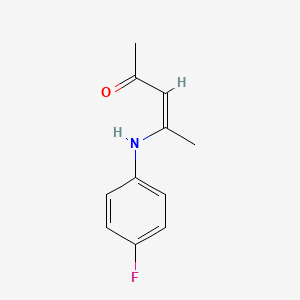
![4-methylbenzenesulfonate;[(2S)-1-(trifluoromethoxy)butan-2-yl]azanium](/img/structure/B13108485.png)
